2-Methyl-5-phenyl-1,3,4-oxadiazole
Overview
Description
2-Methyl-5-phenyl-1,3,4-oxadiazole is a type of heterocyclic compound. The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . This structure has been successfully used in the treatment of various diseases in humans and animals, and plays an important role in modern agriculture .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles involves the cyclodehydration of unsymmetrical N,N’-diacylhydrazines . This process is often assisted by microwaves, which can yield satisfactory results . Other methods include the cyclodehydration reaction of diacylhydrazines with sulfuric acid, thionyl chloride, polyphosphoric acid, phosphoryl chloride, trifluoromethanesulfonic anhydride, phosphorus pentoxide, or triphenylphosphine derivatives .Molecular Structure Analysis
The molecular structure of 2-Methyl-5-phenyl-1,3,4-oxadiazole consists of a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom . The structure also includes a methyl group and a phenyl group .Chemical Reactions Analysis
The chemical reactions of 1,3,4-oxadiazoles involve various processes such as cyclodehydration, substitution, and hydrolysis . These reactions are often facilitated by the use of microwaves .Scientific Research Applications
1. Application in Organic Light-Emitting Diodes (OLEDs)
2-Methyl-5-phenyl-1,3,4-oxadiazole derivatives exhibit properties useful in OLED applications. They have been studied for their delayed luminescence, essential for high-efficiency OLEDs. Compounds like 2-methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole show blue-shifted fluorescence and efficient reverse intersystem crossing rates, contributing to OLEDs with higher external quantum efficiency and reduced efficiency rolloff at high current densities (Cooper et al., 2022).
2. Role in Liquid Crystal Displays
These derivatives have been used in synthesizing new mesogens exhibiting cholesteric and nematic/smectic A mesophases. Their photoluminescent properties are significant, showing strong blue fluorescence emission, making them suitable for applications in liquid crystal displays (Han et al., 2010).
3. Photoluminescence Properties
The 2-methyl-5-phenyl-1,3,4-oxadiazole and its derivatives have been extensively studied for their photoluminescence properties. These compounds are characterized by significant shifts in absorption and fluorescence spectra, which are crucial for applications in photonic and optoelectronic devices (Gaenko et al., 2006).
4. Synthesis and Characterization
Research on the synthesis and characterization of various 2-methyl-5-aryl-1,3,4-oxadiazole derivatives has provided insights into their structure and properties. These studies are foundational for exploring their applications in different fields, including electronics and materials science (Popova et al., 1997).
Safety And Hazards
Future Directions
The future directions for the research and development of 1,3,4-oxadiazoles include finding out about new molecules with potential biological effects not yet described in the literature . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .
properties
IUPAC Name |
2-methyl-5-phenyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-10-11-9(12-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQACJBDAQZPCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193472 | |
Record name | Methyl phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24812903 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Methyl-5-phenyl-1,3,4-oxadiazole | |
CAS RN |
4046-03-1 | |
Record name | Methyl phenyl-1,3,4-oxadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004046031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC137998 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137998 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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